N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide
CAS No.:
Cat. No.: VC15800670
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O4 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyloxamide |
| Standard InChI | InChI=1S/C14H18N2O4/c1-3-16(4-2)14(18)13(17)15-8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,17) |
| Standard InChI Key | QYFVWZLFPGNABM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Introduction
N1-(Benzo[d] dioxol-5-ylmethyl)-N2,N2-diethyloxalamide is a synthetic organic compound characterized by the presence of a benzo[d] dioxole moiety attached to an oxalamide structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug design for antimicrobial or anticancer agents. The benzo[d] dioxole group is a common structural motif in bioactive compounds, contributing to pharmacological activity through its aromatic and electron-rich properties.
Synthesis
The synthesis of N1-(Benzo[d] dioxol-5-ylmethyl)-N2,N2-diethyloxalamide typically involves:
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Preparation of Benzo[d]13dioxole Derivatives: Starting with catechol derivatives, benzo[d] dioxole is synthesized by reacting with formaldehyde under acidic conditions.
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Formation of Oxalamide: The oxalamide backbone is constructed by reacting diethylamine with oxalyl chloride in a controlled environment.
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Coupling Reaction: The benzo[d] dioxole derivative is coupled with the oxalamide precursor using a suitable base (e.g., triethylamine) in an organic solvent like dichloromethane.
Applications in Medicinal Chemistry
The compound's structural features make it a candidate for various pharmacological applications:
4.1 Antimicrobial Activity
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The benzo[d] dioxole group has been reported in literature to enhance antibacterial properties by disrupting microbial cell membranes or inhibiting enzyme activity .
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Oxalamides are known to form stable hydrogen bonds with biological targets, increasing binding affinity .
4.2 Anticancer Potential
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Aromatic groups like benzo[d] dioxole can interact with DNA or protein targets through π–π stacking interactions .
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Preliminary studies on similar compounds suggest potential cytotoxic effects against cancer cell lines.
Biological Significance
6.1 Binding Interactions
The oxalamide group facilitates hydrogen bonding with biological macromolecules such as proteins or enzymes. This interaction enhances the compound's specificity and potency.
6.2 Pharmacokinetics
The lipophilic diethyl groups improve membrane permeability, potentially enhancing bioavailability when administered orally or intravenously.
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